molecular formula C10H14O2 B14403763 [5-(Pent-4-EN-1-YL)furan-2-YL]methanol CAS No. 84735-82-0

[5-(Pent-4-EN-1-YL)furan-2-YL]methanol

Katalognummer: B14403763
CAS-Nummer: 84735-82-0
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: UEDYUDDEZSBHGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(Pent-4-EN-1-YL)furan-2-YL]methanol: is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a pent-4-en-1-yl group and a methanol group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Pent-4-EN-1-YL)furan-2-YL]methanol typically involves the reaction of furan derivatives with pent-4-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: [5-(Pent-4-EN-1-YL)furan-2-YL]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated furans, nitrofurans, sulfonated furans.

Wissenschaftliche Forschungsanwendungen

Chemistry: [5-(Pent-4-EN-1-YL)furan-2-YL]methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine: The compound is investigated for its potential therapeutic properties. Studies focus on its ability to modulate biological pathways and its potential as a drug candidate for various diseases.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it a valuable component in various manufacturing processes.

Wirkmechanismus

The mechanism of action of [5-(Pent-4-EN-1-YL)furan-2-YL]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Furan-2-ylmethanol: A simpler analog with a similar furan ring structure but lacking the pent-4-en-1-yl group.

    Pent-4-en-1-yl alcohol: A compound with a similar pent-4-en-1-yl group but lacking the furan ring.

Uniqueness: The combination of the furan ring and the pent-4-en-1-yl group in [5-(Pent-4-EN-1-YL)furan-2-YL]methanol provides unique chemical and biological properties

Eigenschaften

CAS-Nummer

84735-82-0

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

(5-pent-4-enylfuran-2-yl)methanol

InChI

InChI=1S/C10H14O2/c1-2-3-4-5-9-6-7-10(8-11)12-9/h2,6-7,11H,1,3-5,8H2

InChI-Schlüssel

UEDYUDDEZSBHGW-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCC1=CC=C(O1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.